molecular formula C17H16N4 B13741128 2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine CAS No. 221247-38-7

2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine

Cat. No.: B13741128
CAS No.: 221247-38-7
M. Wt: 276.34 g/mol
InChI Key: OQIPPEGQYMDLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of three pyridine rings, two of which are substituted with methyl groups at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methylpyridin-2-yl precursors.

    Coupling Reaction: The precursors are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) at elevated temperatures (e.g., 100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine rings.

Scientific Research Applications

2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(2-pyridyl)pyridine: Similar structure but lacks the methyl groups.

    2,6-bis(4-methylpyridin-2-yl)pyridine: Similar structure with methyl groups at different positions.

    2,6-bis(3-methylpyridin-2-yl)pyridine: Similar structure with methyl groups at different positions.

Uniqueness

2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity, binding affinity, and overall properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

221247-38-7

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine

InChI

InChI=1S/C17H16N4/c1-11-3-5-14(19-9-11)16-7-13(18)8-17(21-16)15-6-4-12(2)10-20-15/h3-10H,1-2H3,(H2,18,21)

InChI Key

OQIPPEGQYMDLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.